molecular formula C18H29BrO B14610027 2-Bromo-4-tert-butyl-1-(octyloxy)benzene CAS No. 57685-36-6

2-Bromo-4-tert-butyl-1-(octyloxy)benzene

Cat. No.: B14610027
CAS No.: 57685-36-6
M. Wt: 341.3 g/mol
InChI Key: HBDAFSIIZLXXDK-UHFFFAOYSA-N
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Description

2-Bromo-4-tert-butyl-1-(octyloxy)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom, a tert-butyl group, and an octyloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-tert-butyl-1-(octyloxy)benzene typically involves the bromination of 4-tert-butyl-1-(octyloxy)benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-tert-butyl-1-(octyloxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-tert-butyl-1-(octyloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-tert-butyl-1-(octyloxy)benzene involves its interaction with molecular targets through its functional groups. The bromine atom and tert-butyl group can influence the compound’s reactivity and binding affinity. The octyloxy group can enhance the compound’s solubility and interaction with hydrophobic environments. These interactions can affect various molecular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-tert-butylbenzene
  • 2-Bromo-4-tert-butylaniline
  • 1-Bromo-4-tert-butyl-2-nitrobenzene

Uniqueness

2-Bromo-4-tert-butyl-1-(octyloxy)benzene is unique due to the presence of the octyloxy group, which imparts distinct solubility and reactivity characteristics. This makes it different from other similar compounds that may lack this functional group .

Properties

CAS No.

57685-36-6

Molecular Formula

C18H29BrO

Molecular Weight

341.3 g/mol

IUPAC Name

2-bromo-4-tert-butyl-1-octoxybenzene

InChI

InChI=1S/C18H29BrO/c1-5-6-7-8-9-10-13-20-17-12-11-15(14-16(17)19)18(2,3)4/h11-12,14H,5-10,13H2,1-4H3

InChI Key

HBDAFSIIZLXXDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)C(C)(C)C)Br

Origin of Product

United States

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